molecular formula C20H16FN5OS B2531992 2-(azepan-1-ylcarbonyl)-3,5,6-trimethyl-N-(2-thienylmethyl)-1-benzofuran-7-sulfonamide CAS No. 1251613-96-3

2-(azepan-1-ylcarbonyl)-3,5,6-trimethyl-N-(2-thienylmethyl)-1-benzofuran-7-sulfonamide

Cat. No. B2531992
CAS RN: 1251613-96-3
M. Wt: 393.44
InChI Key: GEMOKAGZSSJOCI-UHFFFAOYSA-N
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Description

2-(azepan-1-ylcarbonyl)-3,5,6-trimethyl-N-(2-thienylmethyl)-1-benzofuran-7-sulfonamide is a useful research compound. Its molecular formula is C20H16FN5OS and its molecular weight is 393.44. The purity is usually 95%.
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Scientific Research Applications

Phosphine-Catalyzed Synthesis of Benzo[b]azapin-3-ones

A novel approach for the synthesis of benzo[b]azepin-3-ones, which could be related to the core structure of compounds like 2-(azepan-1-ylcarbonyl)-3,5,6-trimethyl-N-(2-thienylmethyl)-1-benzofuran-7-sulfonamide, involves phosphine-catalyzed intermolecular cyclization between 2-sulfonamidobenzaldehyes and ynones. This method yields products in good to excellent yields under mild conditions, with E-configuration for the 2-benzylidene moieties. The process includes a phosphine-catalyzed α-umpolung addition followed by an aldol reaction, demonstrating its utility in constructing complex molecular architectures relevant to angiotensin-converting enzyme inhibitors (Zhang et al., 2019).

Aza-Payne Rearrangement

The aza-Payne rearrangement, involving N-activated 2-aziridinemethanols, represents another synthetic route that may contribute to understanding the applications of such complex molecules. This process, carried out at near 0 °C, yields epoxy sulfonamides in high yields. The rearrangement showcases the versatility of aziridinemethanols in reacting with a range of nucleophiles, leading to optically active functionalized 1,2-amino alcohols. This method highlights the intricate pathways available for constructing molecules with sulfonamide groups, potentially applicable to the synthesis or modification of the subject compound (Ibuka, 1998).

Carbonic Anhydrase Inhibitory Activities

In the realm of biological applications, new pyrazolines bearing benzene sulfonamide groups have been synthesized and assessed for their carbonic anhydrase inhibitory activities. These compounds, although not directly related to the specified chemical, share a common sulfonamide functionality, which is crucial for their biological activity. The trimethoxy derivatives among these compounds showed significant carbonic anhydrase inhibition, hinting at the potential biological relevance of sulfonamide-containing molecules in therapeutic contexts (Kucukoglu et al., 2016).

properties

IUPAC Name

1-(2-fluorophenyl)-5-pyridin-3-yl-N-(2-thiophen-2-ylethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5OS/c21-16-7-1-2-8-17(16)26-19(14-5-3-10-22-13-14)18(24-25-26)20(27)23-11-9-15-6-4-12-28-15/h1-8,10,12-13H,9,11H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMOKAGZSSJOCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)NCCC3=CC=CS3)C4=CN=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorophenyl)-5-(pyridin-3-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide

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